8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 425.31 g/mol. This compound is primarily utilized in research settings for its potential pharmacological properties. It is characterized by the presence of a bromine atom, a purine core, and a pyrimidine-thioether moiety, which contribute to its biological activity.
The synthesis of 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidin-2-thiol with a suitable alkyl halide to form the thioether intermediate. This intermediate can then be coupled with a purine derivative through nucleophilic substitution reactions.
The compound features a purine ring system with several functional groups:
The structural representation can be summarized by its InChI key: BFAKEWBCVXBDIU-UHFFFAOYSA-N
, which provides insight into its three-dimensional conformation.
InChI=1S/C15H17BrN6O2S/c1-8-7-9(2)18-14(17-8)25-6-5-22-10-11(19-13(22)16)20(3)15(24)21(4)12(10)23/h7H,5-6H2,1-4H3
The compound undergoes various chemical reactions typical for purines and thioethers:
Reactions are typically monitored using spectroscopic methods such as NMR and mass spectrometry to confirm product formation and purity.
The mechanism of action for 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to nucleotide metabolism or signal transduction pathways.
8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:
This comprehensive analysis highlights the significance of 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione within both synthetic chemistry and biological research contexts. Further studies are warranted to fully explore its potential applications and mechanisms of action in biological systems.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: